

Rotational Spectroscopy of Carbon Monoxide-18 (¹⁸O): Precision Metrology & Biomedical Applications

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Compound of Interest

Compound Name:	Carbon monoxide (¹⁸ O)
CAS No.:	4906-87-0
Cat. No.:	B3328581

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Executive Summary

This technical guide provides a rigorous analysis of the rotational spectroscopy of the Carbon Monoxide-18 isotopologue (¹⁸O).

While

is the most abundant congener, the

variant serves as a critical high-precision probe in two distinct fields: Astrophysical Radiometry (as an optically thin tracer of molecular mass) and Biomedical Breath Biopsy (as a stable isotope biomarker for metabolic tracking).

For researchers and drug development professionals, this guide bridges the gap between fundamental quantum mechanics and applied analytical chemistry, detailing the spectral constants, transition frequencies, and experimental protocols required to utilize

as a quantitative standard.

Part 1: Theoretical Framework & Quantum Mechanics

The Mass-Dependent Rotational Shift

The rotational spectrum of CO is governed by its moment of inertia,

. The substitution of the standard Oxygen-16 atom with the heavier Oxygen-18 isotope significantly alters the reduced mass (

) of the system, leading to a deterministic redshift in transition frequencies.

The rotational energy levels

for a linear rigid rotor are given by:

Where:

- is the rotational quantum number.
- is the rotational constant ().
- is the centrifugal distortion constant.

Isotopic Shift Mechanism:

- Reduced Mass Increase:
.
- Rotational Constant Decrease: Since
, an increase in
lowers
.
- Frequency Redshift: The transition frequency

shifts to lower frequencies (approx. 5.5 GHz lower for the transition).

Dunham Expansion & Hyperfine Structure

For high-precision metrology (kHz-level accuracy), the simple rigid rotor model is insufficient. We employ the Dunham expansion to account for vibrational-rotational interaction:

Unlike

variants,

possesses zero nuclear spin (

) for both nuclei. Consequently, its spectrum is devoid of hyperfine splitting, resulting in clean, singlet Gaussian line shapes. This characteristic makes

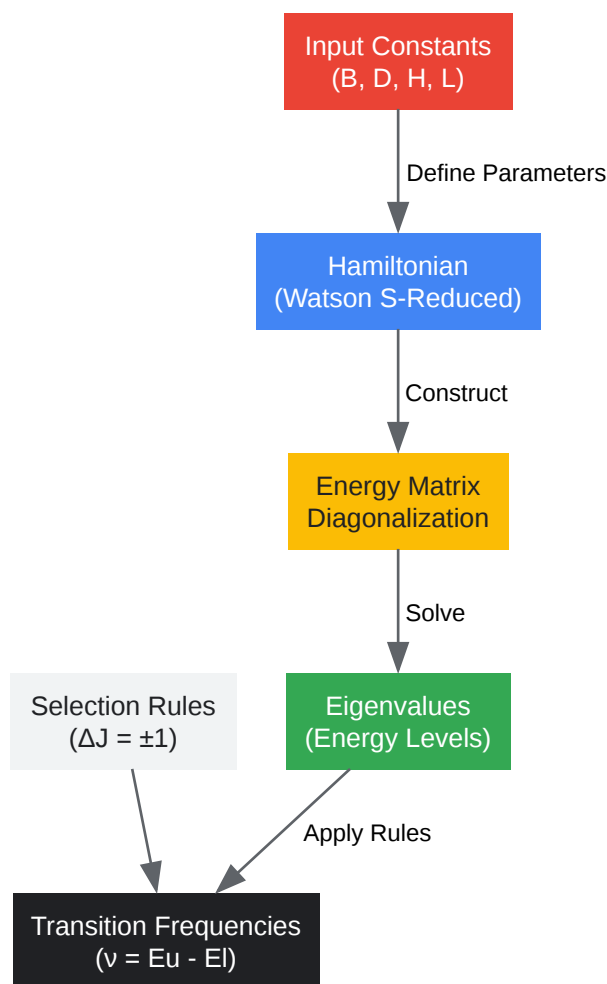
a superior frequency standard compared to

or

variants, which suffer from magnetic hyperfine dilution.

Theoretical Workflow Diagram

The following diagram illustrates the computational pathway from Hamiltonian definition to spectral prediction.



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Caption: Logical flow for deriving transition frequencies from molecular constants using the Watson Hamiltonian.

Part 2: Spectral Data & Constants

The following data is synthesized from the Cologne Database for Molecular Spectroscopy (CDMS) and JPL Molecular Spectroscopy Catalog. These values represent the current gold standard for

characterization.

Table 1: Spectroscopic Constants (Ground State)

Parameter	Symbol	Value (MHz)	Uncertainty (MHz)	Significance
Rotational Constant		54,891.423		Primary scaling factor for line spacing.
Centrifugal Distortion		0.1664		Correction for bond stretching at high spin.
Electric Dipole Moment		0.110 Debye	N/A	Determines signal intensity (Einstein A coeff).

Table 2: Key Rotational Transitions (vs)

Transition ()	Freq (GHz)	Freq (GHz)	Shift (GHz)	Application Relevance
	115.271	109.782	-5.489	Primary tracer; accessible by W-band radar/spectrometers.
	230.538	219.560	-10.978	Peak thermal population at ~10-15K (ISM/cold gas).
	345.796	329.330	-16.466	Sub-mm wave atmospheric sensing window.

“

Critical Insight: The ~5.5 GHz shift per rotational quantum number allows for complete spectral isolation of the

isotopologue, even in low-resolution cavity ring-down systems used in clinical settings.

Part 3: Experimental Methodology

Protocol: Frequency-Modulated (FM) Sub-millimeter Spectroscopy

For researchers establishing a validation system, the Lamb-dip technique is recommended for sub-Doppler precision. However, for standard analytical quantification (e.g., breath analysis), a direct absorption FM spectrometer is the industry standard.

Phase 1: System Setup

- Source Generation: Utilize a Synthesized CW Generator (10–20 GHz) driving an Active Multiplier Chain (AMC) to reach the 100–300 GHz range.
- Gas Cell: Use a single-pass Teflon-lens cell (length 50–100 cm) or a multipass White cell for trace detection. Pressure must be maintained at < 10 mTorr to avoid pressure broadening which masks the isotopic signature.
- Detection: Zero-bias Schottky diode detector or Indium Antimonide (InSb) bolometer (liquid He cooled) for maximum sensitivity.

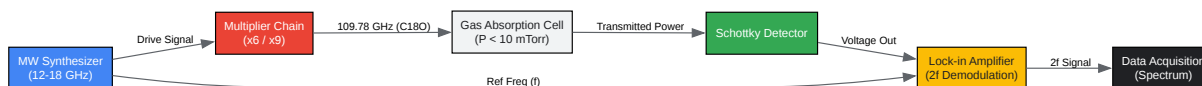
Phase 2: Acquisition Workflow

- Evacuation: Pump gas cell to

Torr to remove background atmospheric water vapor (strong absorber in THz region).

- Reference Scan: Inject natural abundance CO to calibrate the frequency axis using the strong line at 115.271 GHz.
- Sample Injection: Introduce the -enriched sample.
- 2f-Demodulation: Apply a 15-30 kHz FM dither to the source. Use a Lock-in Amplifier set to detect at 2f (second harmonic) to suppress baseline noise and generate a derivative line shape.

Experimental Signal Path Diagram



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Caption: Signal chain for a heterodyne sub-mm wave spectrometer targeting C18O transitions.

Part 4: Applications in Drug Development & Breath Biopsy

While rotational spectroscopy is traditionally an astrophysical tool, it is emerging as a powerful modality in Pharmacokinetics (PK) and Metabolic Tracing.

The "Breath Biopsy" Paradigm

Drug development often requires tracking the metabolic fate of a compound. By labeling a drug candidate with stable

, researchers can track its breakdown into C

O via exhaled breath.

- Mechanism: Heme oxygenase activity breaks down heme (and potentially labeled drugs) releasing CO.
- Advantage over Mass Spec (IRMS): Rotational spectroscopy distinguishes from and with infinite selectivity (no isobaric interference), unlike Mass Spectrometry which struggles to separate (Mass 29.003) from (Mass 28.999) without ultra-high resolution.

Protocol for Metabolic Tracing

- Administration: Subject ingests -labeled substrate.
- Collection: Exhaled breath is collected in Tedlar bags at min.
- Pre-concentration: Sample is passed through a cryotrap to remove H O and CO .
- Spectroscopic Analysis:
 - Scan 109.782 GHz ().
 - Scan 110.201 GHz () as a control.

- Data Output: The ratio of integrated intensities yields the Delta-Over-Baseline (DOB), correlating directly to metabolic rate.

References

- Müller, H. S. P., et al. (2001).[1][2][3] "The Cologne Database for Molecular Spectroscopy, CDMS: A Useful Tool for Astronomers and Spectroscopists." [1][2] *Astronomy & Astrophysics*.
- Cazzoli, G., & Puzzarini, C. (2003). "Precise Laboratory Frequencies for the J=1-0 and J=2-1 Rotational Transitions of C18O." *The Astrophysical Journal*.
- Pickett, H. M., et al. (1998).[2] "Submillimeter, Millimeter, and Microwave Spectral Line Catalog." *Journal of Quantitative Spectroscopy and Radiative Transfer*.
- Gottlieb, C. A., et al. (2003). "Rotational Spectra of Carbon Monoxide Isotopologues." *Harvard-Smithsonian Center for Astrophysics*.
- Risby, T. H., & Solga, S. F. (2006). "Current Status of Clinical Breath Analysis." *Applied Physics B*.

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Sources

- 1. [semanticscholar.org](https://www.semanticscholar.org) [[semanticscholar.org](https://www.semanticscholar.org)]
- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 3. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- To cite this document: BenchChem. [Rotational Spectroscopy of Carbon Monoxide-18 (): Precision Metrology & Biomedical Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3328581/docs#rotational-spectroscopy-of-carbon-monoxide-18-precision-metrology-biomedical-applications>]

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